molecular formula C7H5BrClFO2S B1444918 (2-Bromo-5-fluorophenyl)methanesulfonyl chloride CAS No. 1184712-30-8

(2-Bromo-5-fluorophenyl)methanesulfonyl chloride

Cat. No. B1444918
CAS RN: 1184712-30-8
M. Wt: 287.53 g/mol
InChI Key: BJSOQKOWXQQWHL-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : BFPC exhibits a melting point around 230-231°C .
  • Density : The density of BFPC is approximately 1.854 g/mL at 25°C .

Scientific Research Applications

Electrochemical Properties in Ionic Liquids

(2-Bromo-5-fluorophenyl)methanesulfonyl chloride exhibits intriguing electrochemical properties when used in ionic liquids. For instance, in a study conducted by Su, Winnick, and Kohl (2001), they explored the electrochemical behavior of vanadium pentoxide (V2O5) films in methanesulfonyl chloride (MSC)-based electrolytes. This research highlights the potential of such compounds in advanced battery technologies and electrochemical applications (Su, Winnick, & Kohl, 2001).

Catalysis in Organic Synthesis

The compound plays a significant role in catalysis, particularly in organic synthesis. Rosen et al. (2011) discussed the use of methanesulfonyl chloride in a Pd-catalyzed cross-coupling process, emphasizing its utility in avoiding genotoxic impurities in the synthesis of various organic compounds, such as dofetilide (Rosen et al., 2011).

Chemical Synthesis and Molecular Structure

In the domain of chemical synthesis, (2-Bromo-5-fluorophenyl)methanesulfonyl chloride is instrumental in synthesizing complex organic structures. Kumar, Rudrawar, and Chakraborti (2008) demonstrated its application in the one-pot synthesis of benzoxazoles, showcasing its versatility in organic chemistry (Kumar, Rudrawar, & Chakraborti, 2008).

Reaction with Acetylcholinesterase

The interaction of methanesulfonyl compounds with enzymes like acetylcholinesterase has been a subject of research. Greenspan and Wilson (1970) investigated the effect of fluoride on the reactions of methanesulfonates with acetylcholinesterase, contributing to our understanding of enzyme-inhibitor interactions (Greenspan & Wilson, 1970).

Fluorination and Synthesis Reactions

The compound's role in fluorination reactions and synthesis of novel organic compounds has also been explored. For example, Ogasawara et al. (2009) reported the use of fluorobis(phenylsulfonyl)methane in palladium-catalyzed monofluoromethylation, highlighting its role in creating fluorinated organic compounds (Ogasawara et al., 2009).

Future Directions

: Sigma-Aldrich: 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride : Enamine: (2-bromo-5-fluorophenyl)methanesulfonyl chloride : S894118 | smolecule: (2-Bromo-5-fluorophenyl)methanesulfonyl chloride

properties

IUPAC Name

(2-bromo-5-fluorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO2S/c8-7-2-1-6(10)3-5(7)4-13(9,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSOQKOWXQQWHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CS(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-5-fluorophenyl)methanesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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